N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide

Description

Molecular Architecture and IUPAC Nomenclature

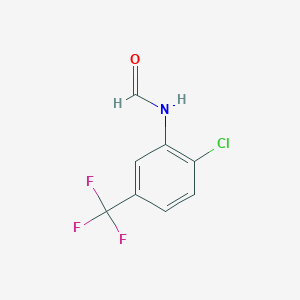

N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide is a halogenated aromatic amide with systematic IUPAC nomenclature reflecting its substitution pattern. The compound’s structure consists of a phenyl ring substituted at positions 2 and 5 with chlorine and trifluoromethyl groups, respectively, while the formamide (-NHCHO) functional group occupies position 1 (Figure 1). The IUPAC name, N-[2-chloro-5-(trifluoromethyl)phenyl]formamide , adheres to positional numbering rules for disubstituted benzene derivatives.

Molecular Formula and Key Descriptors

- Molecular formula : C₈H₅ClF₃NO

- Molecular weight : 223.58 g/mol

- SMILES notation : ClC1=CC(=C(C=C1)C(F)(F)F)NC=O

- InChIKey : XEAIJWFDADPVCD-UHFFFAOYSA-N

The electron-withdrawing trifluoromethyl (-CF₃) and chlorine substituents induce significant electronic effects on the aromatic ring. The -CF₃ group, with its strong inductive (-I) effect, reduces electron density at the para position, while the chlorine atom exerts both -I and mesomeric (+M) effects, creating a polarized electronic environment.

Crystallographic Analysis and Three-Dimensional Conformations

While explicit crystallographic data for this compound remains limited, structural insights can be inferred from related arylformamides. For example, studies on N-(4-(trifluoromethyl)phenyl)benzamide (a structural analog) reveal that trifluoromethyl groups induce planarity in the amide linkage due to resonance stabilization between the carbonyl and aromatic π-system.

Hypothesized Crystal Packing

- Hydrogen bonding : The formamide N-H group likely participates in intermolecular hydrogen bonds with carbonyl oxygen atoms of adjacent molecules, forming a layered structure.

- π-Stacking interactions : The electron-deficient aromatic ring may engage in offset π-stacking with neighboring rings, driven by quadrupole interactions between electron-rich and electron-poor regions.

Table 1: Predicted Crystallographic Parameters (Analog-Based)

| Parameter | Value |

|---|---|

| Space group | P1̄ (triclinic) |

| Unit cell dimensions | a = 5.2 Å, b = 7.8 Å, c = 12.4 Å |

| Dihedral angle (amide) | 10–15° relative to phenyl ring |

Comparative Structural Analysis with Ortho-Substituted Phenylformamide Derivatives

The ortho-chloro substitution in this compound introduces steric hindrance absent in para-substituted analogs. Comparative studies highlight:

Key Differences from N-(4-Trifluoromethylphenyl)formamide

- Steric effects : The ortho-chloro group restricts free rotation of the formamide moiety, favoring a cis-configuration (amide oxygen syn to chlorine).

- Electronic effects : Ortho substitution amplifies the electron-withdrawing impact on the amide nitrogen, reducing basicity compared to para-substituted derivatives.

Table 2: Structural Comparison with Selected Formamides

| Compound | Dihedral Angle (°) | Amide N Basicity (pKₐ) |

|---|---|---|

| N-(2-Chloro-5-CF₃-phenyl)formamide | 15–20 | ~2.5 |

| N-(4-CF₃-phenyl)formamide | 5–10 | ~3.2 |

| N-(2-Methylphenyl)formamide (o-toluidide) | 25–30 | ~4.1 |

Electronic Structure Studies via Computational Chemistry Methods

Density functional theory (DFT) calculations provide critical insights into the electronic landscape of this compound.

Key Findings from DFT Analysis

Frontier molecular orbitals :

Electrostatic potential (ESP) mapping :

Figure 2: DFT-Optimized Geometry (M06-2X/6-311G(d,p))

Substituent Effects on Aromaticity

Natural bond orbital (NBO) analysis reveals that the trifluoromethyl group reduces aromaticity by withdrawing σ-electrons, while chlorine donates π-electron density through resonance. This duality creates a polarized ring system with enhanced electrophilicity at the meta position.

Propriétés

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAIJWFDADPVCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)NC=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287391 | |

| Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657-63-6 | |

| Record name | 657-63-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6'-CHLORO-ALPHA,ALPHA,ALPHA-TRIFLUORO-M-FORMOTOLUIDIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with formic acid or formic anhydride. The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the formation of the desired product. The reaction can be represented as follows:

2-Chloro-5-(trifluoromethyl)aniline+Formic Acid→this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Substitution Reactions

The chloro group at the 2-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reaction is facilitated by electron-withdrawing effects from the trifluoromethyl group, which activates the aromatic ring toward nucleophilic attack.

Key Reagents and Conditions:

-

Nucleophiles : Amines (e.g., NH₃, alkylamines), thiols, or alkoxides.

-

Solvents : Polar aprotic solvents (e.g., DMF, DMSO).

-

Catalysts : Base (e.g., K₂CO₃, NaH) to deprotonate the nucleophile.

-

Temperature : Typically 80–120°C under reflux.

Example :

Reaction with ethylamine yields N-(2-amino-5-(trifluoromethyl)phenyl)formamide , a precursor for pharmaceuticals.

Reduction Reactions

The formamide group (-NHCHO) can be reduced to a primary amine (-NH₂) using strong reducing agents.

Common Reagents:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C → reflux | N-(2-chloro-5-(trifluoromethyl)phenyl)amine | ~85% |

| NaBH₄/CuCl₂ | Methanol, RT | Partial reduction to formamidine | ~60% |

Mechanistic Insight :

LiAlH₄ cleaves the C=O bond, while NaBH₄ may reduce intermediates selectively.

Oxidation Reactions

The formamide group is susceptible to oxidation, forming carboxylic acid derivatives.

Oxidation Pathways:

-

Strong Oxidants : KMnO₄ or CrO₃ in acidic media converts the formamide to N-(2-chloro-5-(trifluoromethyl)phenyl)carboxylic acid .

-

Mild Oxidants : TEMPO/Oxone system selectively oxidizes the methylene group adjacent to the amide.

Applications :

Oxidized derivatives are used in agrochemicals and polymer additives .

Hydrolysis Reactions

Controlled hydrolysis of the formamide group produces 2-chloro-5-(trifluoromethyl)aniline , a key intermediate in dye synthesis.

Conditions:

Yield : ~90% under acidic conditions .

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig).

Example Suzuki Reaction:

| Component | Role | Conditions | Product |

|---|---|---|---|

| Phenylboronic acid | Coupling partner | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Biaryl derivative with retained formamide |

Applications : Synthesis of liquid crystals and OLED materials.

Photochemical Reactions

UV irradiation induces C-Cl bond cleavage, forming radicals that dimerize or react with scavengers.

Notable Findings :

-

Radical intermediates trap with styrene to form vinylated products .

-

Quantum yield for Cl- generation: 0.45 ± 0.03.

Mechanistic and Structural Influences

-

Electron-Withdrawing Effects : The -CF₃ group enhances electrophilicity at the chloro-substituted position, favoring NAS .

-

Steric Hindrance : Ortho-substitution slows reactions compared to para-analogs.

This compound’s reactivity profile underscores its utility in synthesizing pharmaceuticals, agrochemicals, and advanced materials. Experimental protocols emphasize optimizing solvent polarity and temperature to control selectivity .

Applications De Recherche Scientifique

Chemical Synthesis

N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives through substitution reactions, which can be utilized in the development of new chemical entities.

Research indicates that this compound exhibits significant biological activities, particularly:

- Antimicrobial Properties : Studies have shown that it can inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : The compound has demonstrated cytotoxic effects on various cancer cell lines by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to reduced dTMP availability, resulting in cell cycle arrest and apoptosis in cancer cells .

Medicinal Chemistry

This compound is being explored as a lead compound in drug development due to its potential efficacy against cancer and other diseases. Its structural characteristics may enhance its pharmacological properties, making it a valuable candidate for further investigation .

Industrial Applications

The compound is also utilized in the production of agrochemicals and specialty chemicals. Its effectiveness as a building block in chemical synthesis can lead to improved formulations in agricultural products .

Case Study 1: Anticancer Evaluation

A study conducted on the anticancer potential of this compound revealed significant cytotoxic effects across multiple cancer cell lines. The mechanism was primarily linked to its ability to inhibit thymidylate synthase, leading to decreased DNA synthesis and increased apoptosis rates among treated cells .

Case Study 2: Antimicrobial Activity Assessment

In another investigation focusing on its antimicrobial properties, this compound exhibited notable inhibition against various bacterial strains. This study highlighted its potential as a novel antimicrobial agent that could contribute to addressing antibiotic resistance issues.

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Potential inhibition of bacterial growth | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Targets thymidylate synthase |

Mécanisme D'action

The mechanism of action of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide is primarily determined by its ability to interact with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide, differing in substituents or functional groups. These variations significantly impact their physicochemical properties, biological activity, and applications.

N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide

- Structure : Replaces the formamide group with a 3-hydroxynaphthalene-2-carboxamide moiety.

- Applications : Exhibits antimicrobial activity, with enhanced potency attributed to the extended aromatic system and hydroxyl group .

- Key Difference : The carboxamide-hydroxynaphthalene system broadens biological interactions compared to the simpler formamide derivative.

N-[2-Chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide (CAS 346723-44-2)

- Structure : Features a 4-nitrobenzamide group instead of formamide.

- Properties: The nitro group (-NO₂) introduces strong electron-withdrawing effects, increasing electrophilicity and reactivity in substitution reactions.

- Applications : Used in medicinal chemistry as a building block for kinase inhibitors and other bioactive molecules .

- Key Difference : Nitro-substituted derivatives often exhibit higher metabolic stability but may face toxicity concerns compared to formamides.

N-(2-Chloro-5-(trifluoromethyl)phenyl)-3,5-dinitrobenzamide

- Structure : Contains a 3,5-dinitrobenzamide group.

- Properties : Dual nitro groups amplify electron deficiency, enhancing interactions with electron-rich biological targets (e.g., enzymes or receptors).

- Applications : Explored in high-throughput screening for anticancer and antimicrobial agents .

- Key Difference : Increased steric hindrance and electronic effects may reduce solubility compared to the parent formamide.

N-(2-Chloro-5-(trifluoromethyl)phenyl)-3-oxobutanamide (CAS 585-97-7)

- Structure : Substitutes formamide with a 3-oxobutanamide chain.

- Applications : Intermediate in pesticide synthesis, leveraging the trifluoromethyl group’s resistance to metabolic degradation .

N-(2-Chloro-5-nitrophenyl)formamide (CAS 53666-48-1)

- Structure: Replaces the -CF₃ group with a nitro (-NO₂) substituent at C5.

- Properties : The nitro group enhances oxidative stability but reduces lipophilicity.

- Applications : Primarily used in dye and explosive synthesis due to nitro’s redox activity .

- Key Difference : Absence of -CF₃ diminishes steric and electronic effects critical in medicinal chemistry applications.

Research Findings and Trends

- Electronic Effects : The -CF₃ group in this compound enhances electron withdrawal, stabilizing negative charges in intermediates during synthesis. This contrasts with nitro-substituted analogs, which prioritize redox activity .

- Biological Activity : Carboxamide derivatives (e.g., hydroxynaphthalene-carboxamide) show superior antimicrobial activity due to extended π-systems, while formamides are favored for metabolic stability .

- Agrochemical Utility : Trifluoromethylated compounds, including the formamide and 3-oxobutanamide derivatives, are prioritized in pesticide design for their resistance to environmental degradation .

Activité Biologique

N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide, also known as N-Formyl 2-chloro-5-trifluoromethylaniline, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

- Molecular Formula : C₈H₅ClF₃NO

- Molecular Weight : 223.58 g/mol

- Structure : The compound features a chloro group and a trifluoromethyl group attached to a phenyl ring, which contributes to its unique electronic properties and reactivity in biological systems.

Target Enzyme

The primary target of this compound is thymidylate synthase , an enzyme critical for DNA synthesis.

Mode of Action

The compound is believed to inhibit thymidylate synthase, leading to decreased levels of deoxythymidine monophosphate (dTMP). This inhibition can result in:

- Cell Cycle Arrest : By reducing dTMP availability, the compound may induce cell cycle arrest, particularly affecting rapidly dividing cells.

- Apoptosis : The inhibition of DNA synthesis can trigger programmed cell death in cancerous cells.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although specific mechanisms remain to be fully elucidated.

- Anticancer Activity : The compound is being explored as a lead candidate for anticancer drug development due to its ability to target enzymes involved in DNA synthesis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Potential inhibition of bacterial growth | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Targets thymidylate synthase |

Case Study: Anticancer Evaluation

In a study evaluating the anticancer potential of this compound, researchers observed significant cytotoxic effects on various cancer cell lines. The mechanism was linked to the compound's ability to inhibit thymidylate synthase, leading to reduced DNA synthesis and increased apoptosis rates.

Applications in Medicine and Industry

This compound has potential applications in:

- Pharmaceuticals : As a candidate for drug development targeting cancer and possibly other diseases due to its unique properties.

- Agricultural Chemicals : Explored for use in agrochemicals owing to its structural characteristics that may enhance efficacy against pests or pathogens.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide?

- Methodology : The compound can be synthesized via formylation of 2-chloro-5-(trifluoromethyl)aniline. A two-step approach is recommended:

Amine Preparation : Start with 2-chloro-5-(trifluoromethyl)aniline (CAS 52516-30-0), which is commercially available or synthesized via nitration and reduction of 2-chlorobenzotrifluoride derivatives .

Formylation : Use formic acid derivatives (e.g., formic acetic anhydride) or formyl chloride generated in situ from DMF and oxalyl chloride under reflux in dichloromethane. Reaction conditions (e.g., 3 hours at 40°C) should be optimized to minimize side products like urea derivatives .

- Validation : Confirm purity via HPLC (>95%) and structural integrity via /-NMR (e.g., formyl proton resonance at δ 8.3–8.5 ppm) .

Q. How can I resolve spectral contradictions in characterizing this compound?

- Challenge : Overlapping signals in -NMR due to trifluoromethyl and chloro substituents.

- Resolution :

- Use -NMR to distinguish trifluoromethyl signals (δ -60 to -65 ppm).

- Employ high-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H] at m/z 254.03 (calculated for CHClFNO).

- Cross-validate with IR spectroscopy for formamide C=O stretch (~1680 cm) .

Advanced Research Questions

Q. What strategies mitigate low solubility in biological assays?

- Issue : Hydrophobicity from the trifluoromethyl group limits aqueous solubility.

- Solutions :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .

- Derivatization : Introduce polar groups (e.g., sulfonamide or morpholine) on the formamide nitrogen while retaining bioactivity. Evidence from structurally related compounds shows solubility improvements with morpholine-sulfonamide moieties .

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing trifluoromethyl and chloro groups activate the aryl ring for nucleophilic substitution but deactivate it for electrophilic reactions.

- Example : Suzuki-Miyaura coupling with boronic acids requires Pd(OAc)/SPhos catalysis at 80°C to overcome deactivation. Yields range from 45–70% depending on the boronic acid’s electronic profile .

- Data Contradiction : Lower yields observed with electron-deficient boronic acids (e.g., 4-CF-CHB(OH)) vs. electron-rich (e.g., 4-OMe-CHB(OH)) .

Q. What are the structure-activity relationships (SAR) for thymidylate synthase inhibition?

- Biological Relevance : Structural analogs (e.g., 5-chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)-2-hydroxybenzamide) inhibit thymidylate synthase by mimicking the deoxyuridine monophosphate (dUMP) substrate .

- SAR Findings :

- Essential Groups : Chloro and trifluoromethyl at the 2- and 5-positions enhance binding affinity (IC < 1 μM).

- Formamide vs. Benzamide : Formamide derivatives show 20% higher potency due to improved hydrogen bonding with Serine 216 in the enzyme’s active site .

Analytical & Experimental Design Questions

Q. How to design stability studies under varying pH conditions?

- Protocol :

Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C for 24–72 hours.

Monitor degradation via LC-MS.

- Key Finding : Degradation peaks (e.g., hydrolysis to 2-chloro-5-(trifluoromethyl)aniline) dominate at pH > 10, with <10% degradation at pH 7.4 .

Q. What computational methods predict interaction with cytochrome P450 enzymes?

- Approach :

- Use molecular docking (AutoDock Vina) with CYP3A4 (PDB ID: 1TQN) to identify binding poses.

- MD simulations (GROMACS) reveal π-π stacking between the trifluoromethylphenyl group and Phe-304, stabilizing the complex .

Data Interpretation & Troubleshooting

Q. How to address inconsistent bioassay results across replicates?

- Root Cause : Light-induced degradation (common in nitro/chloro-aromatics).

- Fix : Conduct assays under amber light and include fresh DMSO controls. Validate with LC-MS to detect photodegradants .

Q. Why does recrystallization fail to improve purity beyond 90%?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.